[1,2,3]Triazolo[1,5-a]pyridin-6-amine
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Another method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Hydrogenation of the compound can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in glacial acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens, mercuric acetate, and sulfuric acid.
Major Products
The major products formed from these reactions include substituted triazolopyridines and ring-opened derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1,2,3]Triazolo[1,5-a]pyridin-6-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound exhibits a range of biological activities, including acting as inhibitors for enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative disorders . It also shows potential as a cardiovascular agent and in the treatment of type 2 diabetes .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their activity and thereby reducing inflammation and cell proliferation . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring system but differ in the position of nitrogen atoms.
Pyrazolo[1,5-a]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness
[1,2,3]Triazolo[1,5-a]pyridin-6-amine is unique due
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
triazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H,7H2 |
InChI Key |
SSXHADZLQPKZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=N2)N |
Origin of Product |
United States |
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